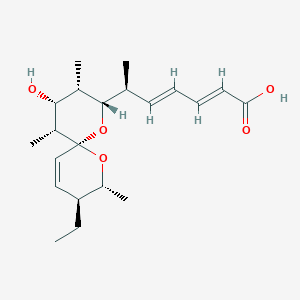

Pteridic acid A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pteridic acid A is a naturally occurring compound known for its potent plant growth-promoting properties. It is a spiroketal polyketide, which means it contains a spirocyclic acetal structure. This compound has garnered significant interest due to its auxin-like activity, making it a valuable tool in agricultural and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The enantioselective total synthesis of pteridic acid A has been achieved using the Evans asymmetric aldol reaction as a key step. This reaction involves the formation of a carbon-carbon bond, which is crucial for constructing the spiroketal framework of the compound . Another approach includes the desymmetrization of bicyclic olefin with Brown’s chiral hydroboration, followed by acid-mediated spiroketalization and zirconium-catalyzed ethylmagnesation to install the ethyl stereocenter at C14 .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the synthesis methods are still in the research and development phase, focusing on laboratory-scale production.

Chemical Reactions Analysis

Types of Reactions

Pteridic acid A undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Plant Growth Promotion

Mechanism of Action

Pteridic acid A exhibits potent plant growth-promoting activity comparable to indole-3-acetic acid, a well-known plant hormone. It functions by enhancing root development and overall plant vigor under various environmental conditions. Studies have demonstrated that this compound can stimulate root elongation and biomass accumulation in plants such as Arabidopsis thaliana and mung beans, particularly under abiotic stress conditions like drought and salinity .

Experimental Findings

In controlled experiments, this compound was found to significantly increase root length and fresh weight of Arabidopsis seedlings. For instance, at a concentration of 0.5 ng mL−1, it improved root length by 54.5% and fresh weight by 89% compared to untreated controls during drought stress . This effect is attributed to the activation of stress-responsive genes, enhancing the plant's resilience to adverse conditions .

Alleviation of Abiotic Stress

Drought and Salinity Stress

this compound has been shown to alleviate both drought and salinity stress in plants. It promotes the expression of genes associated with stress tolerance, such as TONOPLAST INTRINSIC PROTEIN 2;3 (TIP2;3) and SALT OVERLY SENSITIVE 1 (SOS1), which are critical for maintaining cellular homeostasis under stress conditions . The compound's ability to enhance root architecture allows plants to access water from deeper soil layers, thus improving their survival rates during periods of water scarcity.

Comparative Efficacy

In comparative studies, this compound outperformed traditional phytohormones like abscisic acid (ABA) in promoting growth under salinity conditions. For example, it increased root length by 74% compared to untreated seedlings under salt stress . This suggests that this compound could serve as a valuable alternative or complement to existing agricultural practices aimed at mitigating the effects of climate change.

Summary Table of Applications

Mechanism of Action

Pteridic acid A exerts its effects by mimicking the activity of natural auxins, which are plant hormones that regulate growth and development. It binds to auxin receptors, triggering a cascade of molecular events that promote cell elongation, division, and differentiation. The compound also influences the expression of various genes involved in stress response and growth regulation .

Comparison with Similar Compounds

Pteridic acid A is part of a family of spirocyclic polyketides, which includes pteridic acids B, C, D, E, F, and G. These compounds share a similar spiroketal structure but differ in their side chains and functional groups. This compound is unique due to its specific auxin-like activity, which is more potent compared to its analogs .

List of Similar Compounds

- Pteridic acid B

- Pteridic acid C

- Pteridic acid D

- Pteridic acid E

- Pteridic acid F

- Pteridic acid G

Q & A

Basic Research Questions

Q. What are the key synthetic strategies employed in the total synthesis of Pteridic Acid A?

The total synthesis of this compound utilizes a convergent approach with critical steps including:

- Brown's chiral hydroboration for desymmetrization of a bicyclic olefin to establish stereochemistry.

- Acid-mediated spiroketalization to form the 6,6-spiroketal core.

- Zirconium-catalyzed ethylmagnesation to install the ethyl stereocenter at C14 . Early synthetic intermediates, such as compound 77, undergo HF·pyr deprotection and KOH/EtOH treatment to generate spiroketal derivatives (e.g., pteridic acids A and B) .

Q. How does this compound enhance plant resilience to abiotic stress?

this compound mitigates drought and salinity stress by:

- Increasing root elongation (54.5% under PEG-induced drought) and fresh weight (89%) in Arabidopsis compared to untreated controls.

- Upregulating stress-responsive genes (e.g., SLAH1, PIN6) involved in ion transport and auxin signaling.

- Outperforming abscisic acid (ABA) at 0.5 ng/mL concentrations in restoring plant growth under 100 mM NaCl salinity stress .

Q. What analytical techniques are critical for structural characterization of Pteridic Acid derivatives?

Structural elucidation relies on:

- NMR spectroscopy (COSY, HSQC, HMBC) to map proton-carbon correlations and NOESY for spatial arrangements (e.g., differentiating H-21/H-13 in pteridic acid H vs. H-7/H-12a in pteridic acid F).

- X-ray crystallography to resolve the 6,6-spiroketal configuration.

- LC-MS/MS to confirm molecular formulas (C21H34O6) and isotopic patterns .

Q. Which microbial sources produce this compound, and how are they identified?

Streptomyces iranensis is a primary producer, identified via:

- Bioactivity-guided fractionation of 175 L fermentations using Amberchrom resin and silica gel chromatography.

- Genome mining for biosynthetic gene clusters (BGCs) with antiSMASH analysis, revealing an 87% similarity to the elaiophylin BGC .

Advanced Research Questions

Q. How do transcriptomic profiles change in plants treated with this compound under stress?

RNA-seq analyses reveal:

- Upregulation of 1,405 genes (e.g., FRO6, TMM) linked to photosynthesis and stress response.

- Downregulation of 2,170 genes (e.g., MAPK signaling, phenylpropanoid biosynthesis), suggesting interference with stress-induced pathways.

- Activation of auxin signaling (log2FC ≥2) without adventitious root formation, indicating a unique mechanism distinct from IAA .

Q. What role does the pta biosynthetic gene cluster play in Pteridic Acid production?

The pta BGC (56 kb) encodes:

- Type I polyketide synthase (PKS) with 7 extender modules for chain elongation.

- Thioesterase (TE)-mediated cyclization to form the spiroketal core via spontaneous dehydration.

- CRISPR-Cas3 knockout studies confirm TE dependency, as mutations (e.g., M2089I/E2090K) abolish pteridic acid and elaiophylin production .

Q. How can metabolic engineering optimize Pteridic Acid yields in Streptomyces?

Strategies include:

- CRISPR base editing to inactivate competing pathways (e.g., azalomycin BGC deletion increases pteridic acid H production 4-fold).

- Overexpression of pta3 (PKS gene) to double yields via substrate channeling.

- Cascade-Cas3 systems for large BGC deletions, reducing metabolic competition .

Q. What structural instability challenges arise in Pteridic Acid storage and handling?

Pteridic acid H isomerizes to F under:

- High temperature (65°C) or low pH (3.0) in aqueous solutions.

- Spontaneous spiroketal ring reorientation , analogous to chirality shifts in avermectin derivatives .

Q. How phylogenetically widespread are Pteridic Acid-producing Streptomyces?

Phylogenetic analysis of 81 strains (via trpB and rpoB genes) shows:

- Vertical inheritance as the primary dissemination route.

- Geographical prevalence in coastal environments, suggesting ecological adaptation to saline soils .

Q. What contradictions exist between Pteridic Acid bioactivity and earlier reports on IAA-like effects?

Unlike IAA, Pteridic acids:

Properties

Molecular Formula |

C21H32O5 |

|---|---|

Molecular Weight |

364.5 g/mol |

IUPAC Name |

(2E,4E,6S)-6-[(2S,3S,4R,5R,6R,8R,9S)-9-ethyl-4-hydroxy-3,5,8-trimethyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl]hepta-2,4-dienoic acid |

InChI |

InChI=1S/C21H32O5/c1-6-17-11-12-21(25-16(17)5)15(4)19(24)14(3)20(26-21)13(2)9-7-8-10-18(22)23/h7-17,19-20,24H,6H2,1-5H3,(H,22,23)/b9-7+,10-8+/t13-,14-,15+,16+,17-,19+,20-,21+/m0/s1 |

InChI Key |

QBUNWYIRJPTIPL-KJDSHMCHSA-N |

Isomeric SMILES |

CC[C@H]1C=C[C@@]2([C@@H]([C@@H]([C@@H]([C@@H](O2)[C@@H](C)/C=C/C=C/C(=O)O)C)O)C)O[C@@H]1C |

Canonical SMILES |

CCC1C=CC2(C(C(C(C(O2)C(C)C=CC=CC(=O)O)C)O)C)OC1C |

Synonyms |

pteridic acid A |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.